

Preamble: The Emergence of a Versatile Chemical Tool

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Compound of Interest

Compound Name: *Pentafluorobenzenesulfonamide*

Cat. No.: *B3043191*

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Pentafluorobenzenesulfonamide (PFBSA) has transitioned from a niche fluorinated compound to a cornerstone reagent in modern chemical biology and drug discovery. Its unique molecular architecture, combining the classic sulfonamide motif with a highly electrophilic pentafluorophenyl ring, imparts a distinct reactivity profile that researchers are actively exploiting. This guide offers a detailed exploration of the molecular structure of PFBSA, providing researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical properties that underpin its utility as a covalent modifier, a synthetic building block, and a valuable scaffold in medicinal chemistry.

Core Molecular Architecture and Physicochemical Properties

Pentafluorobenzenesulfonamide is an aromatic sulfonamide. The core structure consists of a benzene ring where all five hydrogen atoms have been substituted with fluorine atoms, and one carbon atom is attached to a sulfonamide group ($-\text{SO}_2\text{NH}_2$).

The IUPAC name for this compound is **2,3,4,5,6-pentafluorobenzenesulfonamide**^[1]. Its structure is defined by the covalent linkage of the electron-deficient C_6F_5 group to the sulfonyl center. This arrangement is fundamental to its chemical behavior.

Table 1: Physicochemical Properties of **Pentafluorobenzenesulfonamide**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ F ₅ NO ₂ S	[1][2]
Molecular Weight	247.14 g/mol	[1][2]
Monoisotopic Mass	246.97264029 Da	[1]
CAS Number	778-36-9	[1]
Melting Point	155-156 °C	[2]
Topological Polar Surface Area	68.5 Å ²	[1]
Physical State	Solid (at STP)	[3]

Spectroscopic and Crystallographic Elucidation

The precise arrangement of atoms and the electronic landscape of PFBSA are best understood through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

- ¹H NMR: The spectrum is characterized by a broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group. The chemical shift is influenced by solvent and concentration due to hydrogen bonding.[4]
- ¹⁹F NMR: This is a powerful tool for characterizing the C₆F₅ moiety. Due to symmetry, three distinct signals are expected for the fluorine atoms: one for the two ortho-fluorines, one for the two meta-fluorines, and one for the single para-fluorine. The coupling patterns between these fluorine atoms provide definitive structural confirmation.[1][5]
- ¹³C NMR: The spectrum will show characteristic signals for the six aromatic carbons. The carbon atom attached to the sulfonamide group (C1) will be significantly shifted compared to the other five, which are influenced by the attached fluorine atoms.

- ^{17}O NMR: The two oxygen atoms of the sulfonyl group are chemically equivalent and would give rise to a single resonance in the ^{17}O NMR spectrum, though this technique is less common.[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 2: Key Infrared Absorption Frequencies for **Pentafluorobenzenesulfonamide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
3500 - 3100	N-H Stretch	Sulfonamide (-NH ₂)	Confirms the presence of the primary sulfonamide. Often appears as two distinct bands for symmetric and asymmetric stretches.
1320 - 1310	Asymmetric SO ₂ Stretch	Sulfonyl (-SO ₂)	A strong, characteristic absorption for sulfonamides. ^[4]
1155 - 1143	Symmetric SO ₂ Stretch	Sulfonyl (-SO ₂)	Another strong, characteristic absorption for sulfonamides. ^[4]
1600 - 1400	C=C Stretch (in-ring)	Aromatic Ring	Indicates the presence of the benzene ring. ^[7]
~1000	C-F Stretch	Fluoroaromatic	Strong absorptions characteristic of C-F bonds. ^[8]
914 - 895	S-N Stretch	Sulfonamide	Represents the vibration of the sulfur-nitrogen bond. ^[4]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition. For PFBSA, the molecular ion peak $[M]^+$ would be observed at $m/z \approx 247$. Subsequent fragmentation would likely involve the loss of the SO_2NH_2 group or cleavage within the sulfonamide moiety.

X-ray Crystallography and Supramolecular Structure

While specific crystallographic data for PFBSA itself is not readily available in the initial search, analysis of related sulfonamide and pentafluorosulfanyl compounds provides strong predictive insights.[9][10][11] The solid-state structure is dictated by a network of noncovalent interactions.

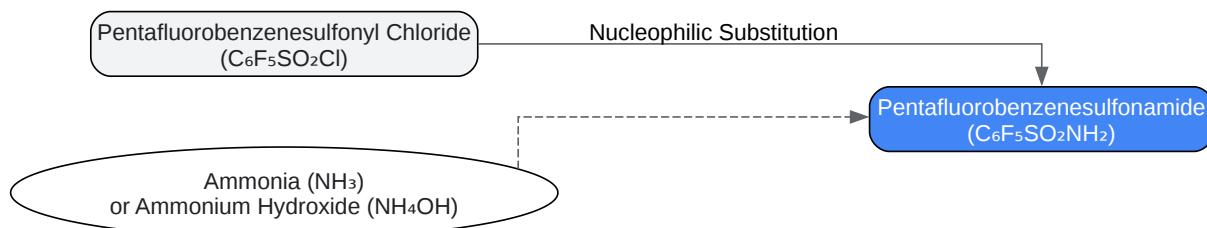
- **Hydrogen Bonding:** The N-H protons of the sulfonamide group are excellent hydrogen bond donors, while the sulfonyl oxygens are effective acceptors. This leads to the formation of robust N-H…O=S hydrogen bonds, often resulting in dimeric or chain-like structures in the crystal lattice.[9][12]
- **Fluorine Interactions:** The highly polarized C-F bonds can participate in weak C-H…F hydrogen bonds. Furthermore, F…F contacts are significant in the crystal packing of many SF₅-containing compounds and are likely important for PFBSA as well.[10][11] These interactions, though weak individually, collectively contribute to the stability of the crystal structure.

Synthesis and Core Reactivity

The utility of PFBSA stems directly from its synthesis and predictable reactivity, which is governed by the two key components of its structure: the sulfonamide group and the perfluorinated aromatic ring.

Synthesis Workflow

PFBSA is most commonly synthesized from its corresponding sulfonyl chloride. The process is a standard nucleophilic substitution at the sulfur center.



[Click to download full resolution via product page](#)*Synthesis of Pentafluorobenzenesulfonamide.*

Protocol: Synthesis of Pentafluorobenzenesulfonamide

- Objective: To synthesize **pentafluorobenzenesulfonamide** via the reaction of pentafluorobenzenesulfonyl chloride with ammonia.
- Materials: Pentafluorobenzenesulfonyl chloride, concentrated ammonium hydroxide, dichloromethane (DCM), deionized water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, separatory funnel, standard glassware.
- Procedure:
 - Dissolve pentafluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a white precipitate are expected.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
 - Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the layers.
 - Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to remove any unreacted acid chloride and ammonium salts.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization or column chromatography to yield pure **pentafluorobenzenesulfonamide** as a white solid.

- Validation: The identity and purity of the product should be confirmed by NMR spectroscopy, IR spectroscopy, and melting point analysis, comparing the results to literature values.[2]

Key Reactivity Pathways

The pentafluorophenyl ring is strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule.

- Acidity of N-H Protons: The electron-withdrawing nature of both the C_6F_5 and SO_2 groups increases the acidity of the sulfonamide protons compared to non-fluorinated analogs, facilitating their deprotonation and subsequent N-functionalization.
- Nucleophilic Aromatic Substitution (SNAr): This is the most significant reaction pathway for PFBSA in a biological context. The electron-deficient aromatic ring is highly susceptible to attack by nucleophiles. The substitution occurs preferentially at the C4 (para) position. This reactivity forms the basis of its use as a covalent warhead in drug discovery, where nucleophilic residues like cysteine in proteins can displace the para-fluorine atom.[13]

S_NAr mechanism for covalent protein modification.

Applications in Research and Drug Development

The unique structural and reactive properties of PFBSA make it a powerful tool for chemists and biologists.

- Tunable Covalent Warhead: PFBSA is employed as a novel electrophilic "warhead" for covalent inhibitors.[13] By reacting with nucleophilic amino acid residues (primarily cysteine) on a target protein via the SNAr mechanism, it forms a permanent covalent bond, leading to irreversible inhibition. The reactivity of the ring can be tuned by substituting the other fluorine atoms, allowing for the fine-tuning of inhibitor potency and selectivity.[13]
- Medicinal Chemistry Scaffold: The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs.[14][15] The incorporation of the pentafluorophenyl group can enhance metabolic stability, improve binding affinity through fluorine-specific interactions, and alter the pharmacokinetic profile of a drug candidate. Several studies have explored PFBSA derivatives as potential anticancer agents that induce apoptosis.[16]

- Synthetic Building Block: The differential reactivity of the sulfonamide N-H protons and the C-F bonds allows for the use of PFBSA as a versatile building block in multi-step organic synthesis.[14] For example, the sulfonamide can be functionalized first, followed by a subsequent SNAr reaction on the aromatic ring.

Conclusion

The molecular structure of **pentafluorobenzenesulfonamide** is a masterful integration of two powerful chemical motifs: the biologically relevant sulfonamide and the reactive pentafluorophenyl ring. Its well-defined spectroscopic signature, predictable synthesis, and unique SNAr reactivity have established it as an indispensable tool. For researchers in drug discovery, PFBSA offers a tunable covalent warhead with novel reactivity, while for synthetic chemists, it provides a robust scaffold for creating complex molecular architectures. A thorough understanding of its fundamental structure, as detailed in this guide, is paramount to unlocking its full potential in the ongoing development of selective chemical probes and next-generation therapeutics.

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